molecular formula C18H22BrNO B10946403 (2E)-N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-bromophenyl)prop-2-enamide

(2E)-N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-bromophenyl)prop-2-enamide

Cat. No.: B10946403
M. Wt: 348.3 g/mol
InChI Key: NWAJCNWYMSTERC-WEVVVXLNSA-N
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Description

(E)-N-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Formation of the propenamide group: This can be done through an amide coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

(E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a conformational change that triggers a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-CHLOROPHENYL)-2-PROPENAMIDE
  • (E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-FLUOROPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-BROMOPHENYL)-2-PROPENAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C18H22BrNO

Molecular Weight

348.3 g/mol

IUPAC Name

(E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-bromophenyl)prop-2-enamide

InChI

InChI=1S/C18H22BrNO/c1-12(17-11-14-2-6-15(17)10-14)20-18(21)9-5-13-3-7-16(19)8-4-13/h3-5,7-9,12,14-15,17H,2,6,10-11H2,1H3,(H,20,21)/b9-5+

InChI Key

NWAJCNWYMSTERC-WEVVVXLNSA-N

Isomeric SMILES

CC(C1CC2CCC1C2)NC(=O)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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